REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([C:8]2[C:9]([Cl:14])=[N:10][CH:11]=[CH:12][CH:13]=2)[C:5]([F:15])=[CH:4][N:3]=1.Cl.[CH3:17][NH2:18].C([O-])([O-])=O.[K+].[K+].C(O)(C(F)(F)F)=O>CCOC(C)=O.O.CS(C)=O>[Cl:14][C:9]1[C:8]([C:6]2[C:5]([F:15])=[CH:4][N:3]=[C:2]([NH:18][CH3:17])[N:7]=2)=[CH:13][CH:12]=[CH:11][N:10]=1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
178 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)C=1C(=NC=CC1)Cl)F
|
Name
|
|
Quantity
|
74 mg
|
Type
|
reactant
|
Smiles
|
Cl.CN
|
Name
|
|
Quantity
|
202 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to RT
|
Type
|
WASH
|
Details
|
The organic layer was washed several times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC=C1C1=NC(=NC=C1F)NC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |